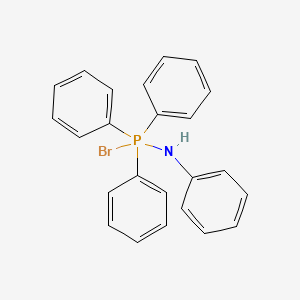![molecular formula C12H10N2O B12920040 1-{2-[(Prop-2-yn-1-yl)oxy]phenyl}-1H-imidazole CAS No. 61292-54-4](/img/structure/B12920040.png)
1-{2-[(Prop-2-yn-1-yl)oxy]phenyl}-1H-imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-(Prop-2-yn-1-yloxy)phenyl)-1H-imidazole is an organic compound that features both an imidazole ring and a phenyl group substituted with a prop-2-yn-1-yloxy moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(Prop-2-yn-1-yloxy)phenyl)-1H-imidazole typically involves the reaction of 2-bromo-4-methylphenol with propargyl bromide in the presence of a base such as potassium carbonate (K₂CO₃) and a solvent like acetone . The reaction proceeds through a nucleophilic substitution mechanism, where the phenoxide ion formed from the phenol reacts with the propargyl bromide to yield the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-(2-(Prop-2-yn-1-yloxy)phenyl)-1H-imidazole can undergo various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: The compound can participate in nucleophilic substitution reactions, where the prop-2-yn-1-yloxy group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Molecular oxygen, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles depending on the desired substitution product.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of substituted imidazole derivatives.
Scientific Research Applications
1-(2-(Prop-2-yn-1-yloxy)phenyl)-1H-imidazole has several scientific research applications:
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(2-(Prop-2-yn-1-yloxy)phenyl)-1H-imidazole involves its interaction with specific molecular targets and pathways. The compound can act as a photosensitizer, generating reactive oxygen species (ROS) through energy transfer and single electron transfer pathways . These ROS can then interact with various biological molecules, leading to oxidative stress and potential therapeutic effects.
Comparison with Similar Compounds
1-(Prop-2-yn-1-yl)-1,3-dihydro-2H-benzimidazole-2-thione: This compound shares the prop-2-yn-1-yl group and has similar reactivity.
N-(Prop-2-yn-1-yl)-o-phenylenediamine: Another compound with a prop-2-yn-1-yl group, used in the synthesis of heterocyclic compounds.
Uniqueness: 1-(2-(Prop-2-yn-1-yloxy)phenyl)-1H-imidazole is unique due to its combination of an imidazole ring and a phenyl group with a prop-2-yn-1-yloxy moiety. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
61292-54-4 |
|---|---|
Molecular Formula |
C12H10N2O |
Molecular Weight |
198.22 g/mol |
IUPAC Name |
1-(2-prop-2-ynoxyphenyl)imidazole |
InChI |
InChI=1S/C12H10N2O/c1-2-9-15-12-6-4-3-5-11(12)14-8-7-13-10-14/h1,3-8,10H,9H2 |
InChI Key |
CZXXUCIWDMYADR-UHFFFAOYSA-N |
Canonical SMILES |
C#CCOC1=CC=CC=C1N2C=CN=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


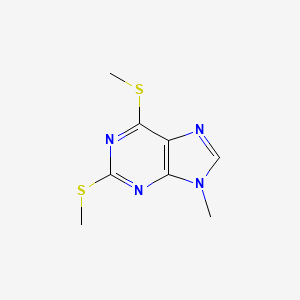
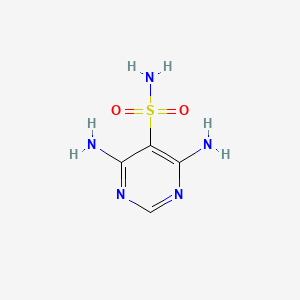
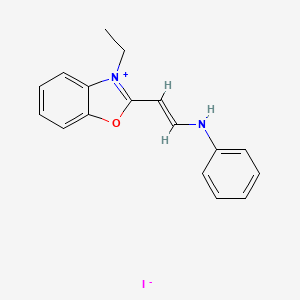
![tert-Butyl (2-aminospiro[3.5]nonan-7-yl)(methyl)carbamate](/img/structure/B12919972.png)
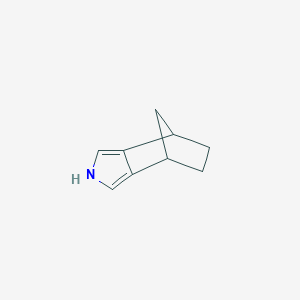
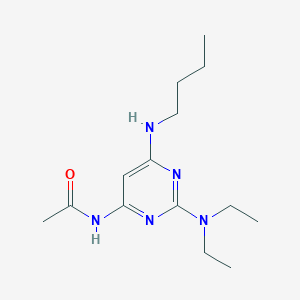

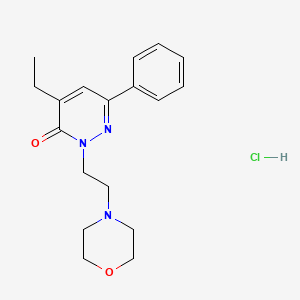

![{[5-(Pyrazin-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetic acid](/img/structure/B12920029.png)

![6-Methyl-2,3-diphenyl-7,8-dihydroimidazo[1,2-b]pyridazine](/img/structure/B12920039.png)
